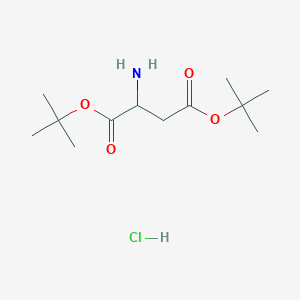

H-Asp(otbu)-otbu hcl

Descripción

BenchChem offers high-quality H-Asp(otbu)-otbu hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Asp(otbu)-otbu hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ditert-butyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Aspartate Divergence: A Technical Guide to H-Asp(OtBu)-OtBu vs. H-Asp(OtBu)-OH

This guide details the structural, functional, and experimental distinctions between H-Asp(OtBu)-OtBu and H-Asp(OtBu)-OH , two critical aspartic acid derivatives used in peptide therapeutics and organic synthesis.

Executive Summary: The Anchor vs. The Scaffold

In the architecture of peptide synthesis, these two compounds serve diametrically opposed roles despite their structural similarity.

-

H-Asp(OtBu)-OtBu (The C-Terminal Anchor): A fully carboxyl-protected amine component. It is exclusively used to cap the C-terminus or serve as the starting unit in solution-phase synthesis. Its dual esterification renders the molecule chemically inert at the C-terminus, forcing reaction solely at the N-terminus.

-

H-Asp(OtBu)-OH (The Zwitterionic Scaffold): A side-chain protected intermediate with a reactive

-carboxylic acid. It is rarely used directly in coupling steps without prior modification. Its primary utility is as a raw material for generating

Structural & Physicochemical Analysis

The fundamental difference lies in the protection status of the

Comparative Properties Table

| Feature | H-Asp(OtBu)-OtBu | H-Asp(OtBu)-OH |

| Chemical Name | L-Aspartic acid di-tert-butyl ester | L-Aspartic acid |

| CAS Number | 1791-13-5 (HCl salt) | 3057-74-7 |

| Molecular Weight | 281.78 g/mol (HCl salt) | 189.21 g/mol (Free base) |

| Protected (tert-butyl ester) | Free (Carboxylic acid) | |

| Protected (tert-butyl ester) | Protected (tert-butyl ester) | |

| Amine State | Free (Protonated in HCl salt) | Free (Zwitterionic) |

| Solubility | High in organic solvents (DCM, DMF, EtOAc) | Limited in non-polar organics; Soluble in water/alcohols |

| Primary Role | C-Terminal Amine Component | Precursor for N-protection / Building Block |

| Acid Sensitivity | High (Cleaves to Asp in TFA) | High (Side chain cleaves in TFA) |

Strategic Applications in Drug Development

H-Asp(OtBu)-OtBu: The Solution-Phase Powerhouse

This derivative is the reagent of choice when the aspartic acid residue resides at the C-terminus of a peptide fragment.

-

Mechanism of Action: By masking both carboxyls with acid-labile tert-butyl groups, the chemist ensures that coupling reagents (e.g., HATU, DIC) cannot activate the Asp residue. This eliminates the risk of oligomerization (Asp reacting with itself).

-

Orthogonality: The OtBu groups are stable to base (piperidine) and hydrogenation, making them orthogonal to Fmoc and Cbz (Z) protection strategies. They are removed simultaneously with global deprotection using Trifluoroacetic Acid (TFA).

H-Asp(OtBu)-OH: The Precursor to Precision

This compound represents the "raw clay" of aspartate chemistry. It is almost never used directly in peptide coupling because its free amine and free acid create a risk of self-polymerization.

-

Primary Utility: Synthesis of Fmoc-Asp(OtBu)-OH .[1][2][3]

-

Reaction: H-Asp(OtBu)-OH + Fmoc-OSu

Fmoc-Asp(OtBu)-OH. -

Why this matters: This allows researchers to introduce isotopic labels (

C,

-

-

Secondary Utility: Chemo-enzymatic synthesis where enzymes specifically recognize the free

-acid.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for selecting the correct derivative based on the synthetic target.

Figure 1: Decision matrix for selecting Aspartic Acid derivatives in peptide synthesis.

Experimental Protocols

Protocol A: C-Terminal Coupling with H-Asp(OtBu)-OtBu

Use Case: Synthesizing the dipeptide Z-Phe-Asp(OtBu)-OtBu in solution.

Reagents:

Step-by-Step Methodology:

-

Activation: Dissolve Z-Phe-OH (10 mmol) and HBTU (11 mmol) in DMF (20 mL). Add DIPEA (10 mmol) and stir at

for 5 minutes to generate the active ester. -

Amine Preparation: In a separate vial, dissolve H-Asp(OtBu)-OtBu·HCl (11 mmol) in DMF (10 mL) with remaining DIPEA (20 mmol) to neutralize the hydrochloride salt.

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 5%

(removes DIPEA), 5% -

Result: Evaporation yields Z-Phe-Asp(OtBu)-OtBu as an oil or solid, ready for hydrogenation (Z-removal) or TFA cleavage.

Protocol B: N-Protection of H-Asp(OtBu)-OH

Use Case: Converting the raw scaffold into a usable Fmoc building block.

Reagents:

-

H-Asp(OtBu)-OH (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

- (2.5 eq)

-

Water / Acetone (1:1 mixture)

Step-by-Step Methodology:

-

Solubilization: Suspend H-Asp(OtBu)-OH (10 mmol) in Water/Acetone (50 mL).

-

Basification: Add

(25 mmol) slowly. The zwitterion will deprotonate and dissolve, forming the sodium salt of the amine. -

Acylation: Add Fmoc-OSu (11 mmol) dissolved in a minimal amount of acetone dropwise over 30 minutes.

-

Monitoring: Stir at room temperature for 12 hours. The pH should be maintained around 8–9; add dilute

if necessary. -

Work-up: Acidify the solution carefully to pH 2–3 using 1M HCl (on ice) to precipitate the product. Caution: Do not use concentrated strong acid or heat, as the side-chain OtBu ester is acid-sensitive.

-

Purification: Extract into EtOAc, wash with water, dry over

, and recrystallize from EtOAc/Hexane.

Critical Risk: Aspartimide Formation

Both derivatives are tools to mitigate aspartimide formation , a notorious side reaction where the amide nitrogen of the next residue attacks the side-chain ester, forming a succinimide ring.

-

H-Asp(OtBu)-OtBu Advantage: When used at the C-terminus, the bulky OtBu group on the

-carboxyl (and the absence of a subsequent amide bond) makes aspartimide formation geometrically impossible at this position. -

H-Asp(OtBu)-OH Limitation: If this scaffold is used to build a chain where the side-chain protection is lost or exchanged for a less bulky group (e.g., OBzl), aspartimide risk increases. The OtBu group is generally preferred over benzyl esters because its bulk hinders the cyclization attack.

References

-

PubChem. (n.d.).[1][6] Fmoc-L-Asp(OtBu)-OH Compound Summary. National Library of Medicine. Retrieved from [Link][7]

Sources

- 1. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nbinno.com [nbinno.com]

- 4. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 5. H-Asp-OtBu | 4125-93-3 | Benchchem [benchchem.com]

- 6. 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C16H21NO6 | CID 111082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Technical Guide: Solubility Profile & Handling of H-Asp(OtBu)-OtBu·HCl

The following technical guide details the solubility profile, handling protocols, and physicochemical behavior of H-Asp(OtBu)-OtBu·HCl (L-Aspartic acid di-tert-butyl ester hydrochloride).[1][2][3][4][5][6] This document is structured to support researchers in peptide synthesis and medicinal chemistry, focusing on the critical balance between the compound's ionic nature and its significant lipophilicity.

Executive Summary

H-Asp(OtBu)-OtBu·HCl (CAS: 1791-13-5) is a critical building block in solid-phase and solution-phase peptide synthesis. It allows for the introduction of an aspartic acid residue with both the

The compound presents a unique solubility paradox: it is an ionic hydrochloride salt, yet it possesses a highly lipophilic "shell" due to the two bulky tert-butyl groups. This dual nature renders it soluble in a wider range of organic solvents (including chlorinated solvents) than typical amino acid salts, necessitating specific handling protocols during dissolution and aqueous work-up to prevent yield loss.

Physicochemical Profile

-

Chemical Name: L-Aspartic acid di-tert-butyl ester hydrochloride[7][1][2][3][4][5][6][8][9]

-

Molecular Formula:

[1][2][4] -

Appearance: White to off-white crystalline powder[2]

-

Key Structural Feature: The ammonium headgroup (

) provides polarity, while the two tert-butyl esters (

Solubility Analysis

The solubility of H-Asp(OtBu)-OtBu[7][4][5][6]·HCl is governed by the competition between the solvation energy of the ammonium ion and the hydrophobic effect of the ester groups.

Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for stock solutions.[6][10] May require sonication.[10] Ensure DMSO is anhydrous to prevent ester hydrolysis over time. |

| DMF | High (>150 mg/mL) | Standard solvent for coupling reactions. Yields clear solutions rapidly. | |

| Polar Protic | Methanol | High | Preferred solvent for analytical preparation (HPLC/rotation). |

| Ethanol | High | Soluble hot; often used in a 1:1 mixture with water for recrystallization. | |

| Chlorinated | DCM | High/Moderate | Critical Insight: Unlike many amino acid salts, this compound is soluble in Dichloromethane (DCM) due to the lipophilic t-Bu groups. This impacts extraction protocols (see Section 5). |

| Chloroform | High/Moderate | Similar behavior to DCM. | |

| Esters | Ethyl Acetate | Moderate/Conditional | Soluble as the free base. The HCl salt can be precipitated from EtOAc by adding excess HCl or hexanes, indicating a solubility limit. |

| Aqueous | Water | Moderate | Soluble due to the ionic charge, but the solution may exhibit surfactant-like properties. Solubility decreases significantly in the presence of salts ("salting out"). |

| Non-Polar | Hexanes/Ether | Insoluble | Used as anti-solvents for precipitation and purification. |

Visualizing Solvent Compatibility

The following decision tree illustrates the optimal solvent choice based on the intended application.

Figure 1: Solvent selection guide based on experimental intent.

Handling & Experimental Protocols

Protocol 1: Preparation of Stock Solutions

For biological assays or analytical standards, correct dissolution is vital to avoid "crashing out" upon dilution.

-

Solvent Choice: Use DMSO or Methanol . Avoid water for long-term storage due to potential ester hydrolysis.

-

Method:

-

Weigh the target mass of H-Asp(OtBu)-OtBu·HCl.

-

Add 50% of the final volume of solvent.

-

Sonicate for 30–60 seconds. The solution should become clear.

-

Dilute to volume.[10]

-

-

Storage: Store at -20°C. Stability is >6 months in DMSO if kept anhydrous.

Protocol 2: Reaction Setup (Coupling)

When using this compound as an amine component in peptide coupling:

-

Suspension: Suspend the salt in DCM or DMF . It may not dissolve completely until base is added.

-

Neutralization: Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.0 - 2.0 equivalents).

-

Observation: The mixture will turn clear as the free amine is liberated and the salt dissolves.

-

-

Coupling: Add the pre-activated carboxylic acid component immediately to prevent potential side reactions (though t-Bu esters are relatively stable to intramolecular cyclization compared to benzyl esters).

Critical Work-up Strategy (The "Greasy Salt" Effect)

A common pitfall with H-Asp(OtBu)-OtBu·HCl is its behavior during aqueous extraction. Because it is soluble in DCM, standard aqueous washes may fail to remove unreacted excess starting material if DCM is used as the organic phase.

Extraction Flowchart

To ensure complete removal of unreacted H-Asp(OtBu)-OtBu from a reaction mixture:

Figure 2: Optimal work-up procedure to remove excess H-Asp(OtBu)-OtBu.

Why this matters: In a DCM/Water system, the partition coefficient (

Troubleshooting & Stability

Common Issues

-

Gel Formation: If the compound forms a gel in DCM, add a small amount of DMF or Methanol to break the structure.

-

Precipitation in Water: If the compound crashes out of aqueous buffers, it indicates the concentration exceeds the solubility limit of the lipophilic salt. Add 10-20% DMSO or Ethanol as a co-solvent.

Stability[3][10]

-

Acid Sensitivity: While the HCl salt is stable as a solid, the tert-butyl esters are acid-labile . Avoid exposure to strong acids (TFA, HCl > 4M) in solution, as this will cleave the protecting groups, yielding free Aspartic Acid.

-

Base Stability: The tert-butyl esters are robust against base, making them compatible with Fmoc protocols.

References

Sources

- 1. peptide.com [peptide.com]

- 2. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 3. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]

- 6. H-Asp-OtBu | 4125-93-3 | Benchchem [benchchem.com]

- 7. H-ASP(OTBU)-OTBU HCL CAS#: 1791-13-5 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. shop.bachem.com [shop.bachem.com]

physical appearance and melting point of L-Asp di-tert-butyl ester

Chemical Identity, Physical Properties, and Quality Control

Executive Summary

L-Aspartic acid di-tert-butyl ester (H-Asp(OtBu)-OtBu) is a critical intermediate in peptide synthesis and medicinal chemistry.[1][2] It serves as a fully protected amino acid building block, allowing for selective manipulation of the

This guide provides a definitive technical analysis of its physical properties, specifically focusing on the distinction between its stable hydrochloride salt form and the free base, as well as the critical melting point data used for purity assessment.

Chemical Identity & Structural Context

Researchers must distinguish between the di-ester (the subject of this guide) and the mono-ester (beta-tert-butyl ester), as they have vastly different physical properties.

| Feature | Target Compound (Di-ester) | Common Analog (Mono-ester) |

| Common Name | L-Aspartic acid di-tert-butyl ester HCl | L-Aspartic acid |

| Abbreviation | H-Asp(OtBu)-OtBu | H-Asp(OtBu)-OH |

| CAS Number | 1791-13-5 (HCl Salt) | 3057-74-7 |

| Formula | ||

| Mol.[3][4][5] Weight | 281.78 g/mol | 189.21 g/mol |

| Function | C-terminal & Side-chain Protection | Side-chain Protection only |

Structural Visualization

The following diagram illustrates the chemical structure and the protection sites of the molecule.

Figure 1: Synthesis pathway converting L-Aspartic acid to its stable di-tert-butyl ester hydrochloride salt.

Physical Appearance & Melting Point

The physical state of L-Asp di-tert-butyl ester is heavily dependent on its protonation state. Commercial reagents are almost exclusively supplied as the Hydrochloride (HCl) Salt due to the instability and oil-like nature of the free base.

The Hydrochloride Salt (CAS 1791-13-5)

This is the standard form found in research laboratories.

-

Physical State: Crystalline solid or powder.

-

Color: White to off-white.

-

Melting Point (MP): 150°C – 155°C (with decomposition).

-

Note: High purity samples typically exhibit a sharp melting range (e.g., 152–154°C). A broadened range (e.g., 145–152°C) indicates the presence of moisture or mono-ester impurities.

-

-

Solubility:

-

High: Methanol, Ethanol, DMSO (may require sonication).[3]

-

Moderate/Low: Dichloromethane (DCM), Ethyl Acetate (solubility increases if converted to free base).

-

Insoluble: Diethyl ether, Hexanes.

-

The Free Base

If you perform an extraction (e.g., washing the HCl salt with aqueous

-

Physical State: Colorless to pale yellow viscous oil or low-melting solid.

-

Stability: Significantly lower than the HCl salt; prone to hydrolysis or diketopiperazine formation upon prolonged storage.

-

Handling: Should be used immediately in coupling reactions.

Comparative Data Table

| Property | HCl Salt (Standard) | Mono-Ester Impurity (Reference) |

| State | Crystalline Solid | Crystalline Powder |

| Melting Point | 150 – 155 °C (dec) | ~220 °C (dec) |

| Hygroscopicity | Hygroscopic | Moderate |

| Storage Temp | -20°C (Desiccated) | 2-8°C |

Critical Insight: If your sample melts above 200°C, you likely have the mono-ester (H-Asp(OtBu)-OH) rather than the di-ester. This is a common synthesis failure mode where the

-carboxyl group fails to esterify.

Experimental Protocols

Melting Point Determination (Quality Control)

This protocol validates the identity and purity of the H-Asp(OtBu)-OtBu

Prerequisites:

-

Capillary tubes (closed end).

-

Melting point apparatus (e.g., Buchi or Stuart).

-

Reference standard (optional but recommended).

Step-by-Step Methodology:

-

Sample Prep: Dry the sample in a vacuum desiccator over

for 2 hours to remove surface moisture. Moisture significantly depresses the MP of this hygroscopic salt. -

Loading: Pack 2-3 mm of the white powder into a capillary tube. Tap gently to ensure tight packing.

-

Ramping:

-

Rapid Heat: Ramp to 130°C at 10°C/min.

-

Critical Phase: Slow ramp rate to 1°C/min starting at 135°C.

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete liquefaction). -

Observation: Watch for bubbling or darkening, which indicates decomposition (common near 150°C).

-

-

Validation: The sample passes if the range (

) is

Handling and Storage[8]

-

Storage: Store at -20°C in a tightly sealed container.

-

Atmosphere: Argon or Nitrogen blanket is preferred.

-

Moisture Sensitivity: The tert-butyl ester groups are acid-labile. While the HCl salt is acidic, the presence of moisture can accelerate autocatalytic hydrolysis, cleaving the protecting groups and lowering the melting point.

Applications in Drug Development

L-Asp di-tert-butyl ester is utilized primarily to introduce the aspartic acid moiety into a peptide chain or small molecule drug scaffold where the N-terminus is the reactive site.

Workflow Visualization

The following graph illustrates the role of this compound in a standard solution-phase coupling reaction.

Figure 2: Activation workflow for utilizing the HCl salt in peptide coupling.

References

-

CymitQuimica. L-Aspartic acid di-T-butyl ester hydrochloride Properties. Retrieved from

-

ChemicalBook. H-ASP(OTBU)-OTBU HCL Physical Properties and Melting Point. Retrieved from

-

TCI Chemicals. Di-tert-butyl L-Aspartate Hydrochloride Specifications (Product D4422). Retrieved from

-

BenchChem. H-Asp-OtBu (CAS 1791-13-5) Technical Data. Retrieved from

-

ChemScene. H-Asp(OtBu)-OtBu.HCl Safety and Handling. Retrieved from

Sources

A Comprehensive Safety & Handling Guide for H-Asp(OtBu)-OtBu HCl (CAS: 1791-13-5)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: H-Asp(OtBu)-OtBu HCl, or L-Aspartic acid di-tert-butyl ester hydrochloride, is a key building block in modern chemical and pharmaceutical research, particularly in peptide synthesis and as a neurological research compound.[1][2] Its dual tert-butyl ester protecting groups offer specific advantages in multistep synthetic pathways. However, as with any specialized chemical reagent, a thorough and nuanced understanding of its safety profile is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It provides a synthesized analysis of available data, addresses inconsistencies in hazard classifications, and establishes field-proven protocols grounded in the hierarchy of safety controls. The core principle of this guide is that in the face of incomplete or conflicting data, the most rigorous safety posture must be adopted. This is not merely a procedural recommendation but a fundamental tenet of responsible scientific practice.

Section 1: Chemical Identification & Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. The tert-butyl ester groups significantly influence the molecule's physical characteristics compared to its parent amino acid, L-aspartic acid.

| Property | Value | Source(s) |

| Chemical Name | L-Aspartic acid di-tert-butyl ester hydrochloride | [2][3] |

| Synonyms | H-Asp(OtBu)-OtBu HCl | [3][4] |

| CAS Number | 1791-13-5 | [2][4][5] |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [3][4][5] |

| Molecular Weight | 281.78 g/mol | [4][5][6] |

| Appearance | White to almost-white solid | [2] |

| Melting Point | 152-155 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | Store in freezer, under -20°C in an inert atmosphere | [2][6] |

Section 2: Hazard Analysis & GHS Classification: A Case for Precaution

A critical review of supplier safety data reveals a concerning lack of consensus on the hazards of H-Asp(OtBu)-OtBu HCl. While some sources indicate no known OSHA hazards, others apply a specific GHS classification that warrants significant caution.[2][3][5]

Expert Insight: This discrepancy is common for specialized, research-grade chemicals that have not undergone extensive, standardized toxicological evaluation. The causality for this variance can stem from different data interpretation standards or a simple lack of comprehensive testing. Therefore, the only scientifically defensible position is to adhere to the precautionary principle and manage the compound according to its highest documented hazard potential. We will proceed by adopting the GHS07 "Exclamation Mark" classification.

| GHS Hazard | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [2] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |

The following diagram visually represents the necessary hazard awareness for this compound.

Caption: GHS07 Hazard Pictogram and associated statements for H-Asp(OtBu)-OtBu HCl.

Section 3: Exposure Control & Personal Protective Equipment (PPE)

A self-validating system of protection relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes engineering solutions over procedural ones, with PPE serving as the final, essential barrier.

-

Engineering Controls (First Line of Defense): The primary method for mitigating exposure is to handle the compound within a controlled environment.

-

Chemical Fume Hood: All weighing of the solid powder and preparation of solutions must be conducted inside a certified chemical fume hood. This contains airborne particulates and vapors at the source.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.[3][7]

-

-

Administrative Controls (Procedural Safeguards):

-

Restricted Access: Designate specific areas for handling this compound.

-

Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding safe handling protocols.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Always wash hands thoroughly after handling the compound, even if gloves were worn.[3]

-

-

Personal Protective Equipment (PPE) (Final Barrier): The lack of comprehensive toxicological data necessitates robust PPE.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Safety glasses with side-shields (EN166 compliant) or safety goggles.[3] | Nitrile gloves (inspect prior to use). | Standard lab coat. | Recommended: N95 (US) or P1 (EU) rated dust mask to prevent inhalation of fine powder.[3] |

| Preparing Solutions | Safety goggles or a face shield over safety glasses. | Nitrile gloves. Change immediately if contact is suspected. | Standard lab coat. | Not required if performed in a certified fume hood. |

| General Handling | Safety glasses with side-shields. | Nitrile gloves. | Standard lab coat. | Not required. |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed protocols is crucial for safety and experimental reproducibility.

SOP 4.1: Weighing and Aliquoting Solid Compound

-

Preparation: Don all required PPE (goggles, gloves, lab coat, N95 mask). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place an analytical balance, weigh paper/boats, spatula, and a sealable waste bag inside the fume hood.

-

Handling: Retrieve the H-Asp(OtBu)-OtBu HCl container from freezer storage.[2][6] Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the hydrochloride salt.

-

Weighing: Carefully transfer the desired amount of solid. Avoid generating dust by using smooth, deliberate motions.[3][7]

-

Closure: Tightly seal the primary container immediately after dispensing.

-

Cleanup: Place used weigh paper and contaminated items into the designated waste bag. Wipe down the spatula and balance with a damp cloth (e.g., with 70% ethanol) and dispose of the cloth in the waste bag.

-

Final: Seal the waste bag and dispose of it according to institutional hazardous waste guidelines.

SOP 4.2: Storage Protocol

-

Primary Storage: Keep the container tightly closed and store in a freezer at or below -20°C.[2][6] The causality for this is twofold: to ensure the long-term chemical stability of the ester groups and to minimize vapor pressure.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6]

-

Inert Atmosphere: For long-term storage, consider placing the container within a secondary sealed bag containing a desiccant and purged with an inert gas like argon or nitrogen.

Section 5: Emergency Protocols

Effective emergency response is predicated on preparedness and clear, decisive action.

Accidental Spill Response Workflow

The following workflow provides a logical sequence for managing a small-scale laboratory spill.

Sources

Technical Guide: L-Aspartic Acid Bis(1,1-dimethylethyl) Ester Hydrochloride

Common Abbreviation: H-Asp(OtBu)-OtBu[1][2] · HCl

Executive Summary

L-Aspartic acid bis(1,1-dimethylethyl) ester hydrochloride (CAS: 1791-13-5) is a critical amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and organic synthesis .[1] Commonly referred to as H-Asp(OtBu)-OtBu[3][4] · HCl , this compound features two acid-labile tert-butyl ester protecting groups on the

Its primary utility lies in its orthogonality : the tert-butyl esters are stable under basic conditions (e.g., Fmoc removal with piperidine) but are readily cleaved by strong acids (e.g., TFA). This specific protection pattern is essential for minimizing side reactions, such as aspartimide formation , which plagues aspartic acid-containing peptide sequences.

Nomenclature & Chemical Identity

The nomenclature for this compound can be confusing due to the interchangeability of IUPAC systematic names and peptide chemistry shorthand. The term "1,1-dimethylethyl" is the IUPAC systematic name for the "tert-butyl" group.

Table 1: Synonym Mapping & Identifiers

| Category | Identifier / Name | Context |

| Common Name | L-Aspartic acid di-tert-butyl ester hydrochloride | Standard commercial usage |

| Peptide Shorthand | H-Asp(OtBu)-OtBu[1][2][3][4][5] · HCl | Peptide synthesis notes |

| IUPAC Name | Di-tert-butyl (2S)-2-aminobutanedioate hydrochloride | Formal chemical registry |

| Systematic Name | L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride | Chemical indexing (CAS) |

| CAS Number | 1791-13-5 | Unique Identifier |

| Molecular Formula | Salt form | |

| Molecular Weight | 281.78 g/mol | Stoichiometric calc.[1] |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the acid-labile protecting groups.

Technical Core: Mechanism & Application

Orthogonality in Peptide Synthesis

In standard Fmoc/tBu SPPS strategies, the side chains of Aspartic acid must be protected to prevent them from reacting during peptide bond formation. H-Asp(OtBu)-OtBu is unique because both carboxyls are protected. This allows the molecule to be used as an amine building block in convergent synthesis or modification strategies where the C-terminus is already defined.

-

Base Stability: The tert-butyl esters resist hydrolysis by 20% piperidine (used to remove Fmoc).[6]

-

Acid Lability: Treatment with 95% Trifluoroacetic acid (TFA) cleaves both esters simultaneously, yielding the free amino acid side chain and C-terminus.

The Aspartimide Problem

A critical reason for using bulky tert-butyl esters is the suppression of aspartimide formation . This side reaction occurs when the nitrogen of the peptide backbone attacks the

While tert-butyl esters reduce this risk via steric hindrance (compared to benzyl esters), they do not eliminate it entirely, especially in Asp-Gly sequences.

[7][8]

Experimental Methodologies

Protocol A: Synthesis of H-Asp(OtBu)-OtBu · HCl

Rationale: Direct esterification using isobutylene is hazardous. The transesterification method using tert-butyl acetate is safer and scalable.

Reagents:

-

tert-Butyl Acetate (Solvent & Reagent)

-

Perchloric Acid (HClO

, 60-70%) - Catalyst -

HCl in Dioxane (Salt formation)

Step-by-Step Workflow:

-

Activation: In a chemically resistant reactor, suspend L-Aspartic acid (1.0 eq) in tert-butyl acetate (excess, ~15 eq).

-

Catalysis: Cautiously add perchloric acid (1.5 eq) dropwise while maintaining temperature between 15–20°C. Caution: Perchloric acid is a strong oxidant.

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 36–48 hours. Monitor consumption of starting material via TLC (n-Butanol:Acetic Acid:Water, 4:1:1).

-

Quenching: Cool the reaction to 0°C. Add water and neutralize carefully with Na

CO -

Extraction: Separate the organic phase (containing the free base diester). Wash the aqueous phase with ethyl acetate to recover residual product.

-

Salt Formation: Combine organic layers, dry over MgSO

, and filter. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C to precipitate the hydrochloride salt. -

Isolation: Filter the white precipitate, wash with cold hexane, and dry under vacuum.

Protocol B: Solubilization for Biological Assays

Rationale: This compound is often used as a reference standard or building block in biological buffers. It is hydrophobic due to the t-butyl groups.

Standard Formulation (10 mM Stock):

-

Weighing: Weigh 2.82 mg of H-Asp(OtBu)-OtBu · HCl.

-

Primary Solvent: Dissolve in 100

L of DMSO (Dimethyl sulfoxide). Vortex until clear. Note: Solubility in pure DMSO is >100 mg/mL.[5] -

Dilution: Slowly add 900

L of aqueous buffer (e.g., PBS or Saline) while vortexing.-

Critical Check: If precipitation occurs, add Tween-80 (to 5% final concentration) or PEG300 (to 40% final concentration) to the DMSO solution before adding the aqueous buffer.

-

Physical Properties & Stability[3][4]

| Property | Value | Notes |

| Physical State | White Crystalline Powder | Hygroscopic |

| Melting Point | 150 – 155 °C | Decomposes upon melting |

| Solubility | Soluble in MeOH, DMSO, DMF | Sparingly soluble in water |

| Optical Rotation | (c=1, Methanol) | |

| Storage | -20°C (Long term), 4°C (Short term) | Store under inert gas (Argon/N2) |

| Stability | Hydrolyzes in acidic moisture | Stable in dry form for >2 years |

References

-

Fisher Scientific. "L-Aspartic acid di-tert-butyl ester hydrochloride Properties and Safety." Thermo Fisher Scientific. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13768146, L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride." PubChem. Available at: [Link]

-

Neumann, K. et al. "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides."[9][10] Nature Communications, 2020. Available at: [Link]

- Google Patents. "CN106045883A: Preparation method of aspartic acid-1-tert-butyl ester derivative." Google Patents.

Sources

- 1. Di-tert-butyl L-Aspartate Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Di-tert-butyl L-Aspartate Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]

- 8. CN103232370A - Preparation method of fmoc chloride glutamic acid-4-tert-butyl ester - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

protocol for H-Asp(OtBu)-OtBu HCl stock solution preparation in DMSO

Application Note: Preparation and Storage of H-Asp(OtBu)-OtBu HCl Stock Solutions in DMSO

Abstract & Scope

This technical guide outlines the rigorous protocol for preparing high-integrity stock solutions of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl) in Dimethyl Sulfoxide (DMSO).[1] This compound is a critical intermediate in peptide synthesis and chemical biology, serving as a protected building block.

The protocol emphasizes anhydrous handling to prevent ester hydrolysis and acidic maintenance to suppress intramolecular cyclization (aspartimide formation). Failure to adhere to these strict parameters often leads to "silent" degradation, where the compound purity drops without visible precipitation, compromising downstream assay data.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8]

Before initiating the protocol, verify the material specifications. The molecular weight used for calculations must include the hydrochloride counterion.

| Property | Specification | Notes |

| Compound Name | H-Asp(OtBu)-OtBu·HCl | L-Aspartic acid di-tert-butyl ester hydrochloride |

| CAS Number | 1791-13-5 | Verify against Certificate of Analysis (CoA) |

| Molecular Formula | Includes HCl salt | |

| Molecular Weight | 281.78 g/mol | CRITICAL: Do not use the free base MW (245.3 g/mol ) |

| Solubility (DMSO) | Highly soluble, but rate-limited by particle size | |

| Hygroscopicity | Moderate to High | HCl salts attract atmospheric moisture |

| Storage (Solid) | -20°C, Desiccated | Keep container tightly sealed |

Mechanistic Insights: The "Why" Behind the Protocol

The Role of the Hydrochloride Salt

Do not neutralize the stock solution.

In its solid form, the amine group is protonated (

The Threat of Water (Hydrolysis)

While tert-butyl esters are sterically bulky and more resistant to hydrolysis than methyl/ethyl esters, they are not immune. DMSO is highly hygroscopic; a standard tube can absorb >1% water from the air within hours. Water, combined with the slight acidity of the HCl salt, can catalyze the slow hydrolysis of the esters to free carboxylic acids.

-

Solution: Use Anhydrous DMSO (

) and minimize air exposure.

Preparation Protocol

Materials Required[9]

-

Solvent: Anhydrous DMSO (Grade

, packaged under inert gas). -

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard plastics for long-term storage if possible, though polypropylene (PP) is acceptable for short-term aliquots.

-

Environment: Low humidity (desiccated glove box preferred, or rapid handling in a fume hood).

Step-by-Step Methodology

Step 1: Calculation

Determine the target concentration (typically 10 mM to 100 mM).

Step 2: Weighing (Critical Timing)

-

Equilibrate the reagent bottle to room temperature before opening to prevent condensation on the cold solid.

-

Weigh the calculated mass quickly into a sterile amber glass vial.

-

Immediately recap the solid reagent bottle and return it to desiccation.

Step 3: Dissolution

-

Add the calculated volume of Anhydrous DMSO .[1]

-

Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.

-

Caution: Do not allow the water bath temperature to exceed 30°C to prevent thermal degradation.

-

Step 4: Quality Control (QC)

-

Visual Inspection: Hold the vial up to a light source. The presence of "schlieren" lines indicates incomplete mixing. The presence of turbidity indicates insolubility or moisture contamination.

-

(Optional but Recommended): Analyze a small aliquot via LC-MS to confirm the parent peak (m/z ~246 for [M+H]+ of the free base) and absence of hydrolysis products.

Step 5: Aliquoting and Storage

-

Do not store the bulk solution. Repeated freeze-thaw cycles introduce water every time the tube is opened.

-

Aliquot the stock into single-use volumes (e.g., 50

L or 100 -

Flash freeze (optional but good practice) or place immediately at -20°C (1 month stability) or -80°C (6 months stability).

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the preparation process.

Figure 1: Workflow for the preparation of H-Asp(OtBu)-OtBu HCl stock solutions, emphasizing anhydrous conditions and QC checkpoints.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed water; solubility decreased.[1] | Gently warm to 30°C and vortex. If solid persists, discard (chemical degradation likely). |

| Solution turns yellow | Oxidation or amine degradation. | Discard immediately. Check DMSO quality (peroxides). |

| LC-MS shows -56 Da peak | Loss of tert-butyl group (acid hydrolysis). | DMSO was wet or stock was stored too long. Prepare fresh using anhydrous solvent. |

| LC-MS shows -18 Da peak | Aspartimide formation. | Stock was accidentally neutralized or exposed to basic conditions. Keep as HCl salt. |

References

- Cheng, X., et al. (2017). Impact of Hygroscopic DMSO on Compound Solubility and Stability. Journal of Biomolecular Screening. (Contextual grounding on DMSO hygroscopicity).

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Advanced Protocol: Utilization of H-Asp(OtBu)-OtBu HCl in Convergent and Hybrid Solid-Phase Peptide Synthesis

Executive Summary & Strategic Rationale

H-Asp(OtBu)-OtBu HCl is a specialized amino acid derivative distinct from the standard Fmoc-Asp(OtBu)-OH used in routine chain elongation. Possessing a free

Its utility in Solid-Phase Peptide Synthesis (SPPS) is primarily strategic, enabling workflows that standard sequential synthesis cannot achieve.

Core Strategic Applications:

-

Convergent Synthesis (Fragment Condensation): It serves as the C-terminal block in solution-phase coupling of protected peptide fragments cleaved from acid-sensitive resins (e.g., 2-Chlorotrityl Chloride).

-

Aspartimide Suppression: The steric bulk of the di-tert-butyl esters significantly reduces the risk of aspartimide formation—a notorious side reaction in Asp-Gly or Asp-Asn sequences—during the final stages of synthesis or subsequent handling.

-

Branched & Cyclic Peptide Construction: It allows for the introduction of a protected Asp residue onto the side chains of resin-bound peptides (e.g., via Glu/Asp side chains) or backbone linkers (BAL resin), facilitating complex architectures.

Technical Specifications & Handling

| Parameter | Specification |

| Chemical Name | L-Aspartic acid di-tert-butyl ester hydrochloride |

| Formula | C₁₂H₂₃NO₄[1][2] · HCl |

| MW | 281.78 g/mol |

| Solubility | Soluble in MeOH, DMSO, DMF. Slightly soluble in DCM (improved with base). |

| Storage | -20°C (desiccated). Hydrolysis prone; minimize exposure to moisture.[3] |

| pKa Considerations | The amine is protonated (HCl salt). Requires in situ neutralization (e.g., DIPEA) for reactivity. |

Application Protocol 1: Convergent Synthesis (Hybrid SPPS/Solution)

This protocol describes the synthesis of a peptide where H-Asp(OtBu)-OtBu is coupled to a protected peptide fragment generated via SPPS. This is the "Gold Standard" method for avoiding aspartimide formation at the C-terminus and ensuring high purity for difficult sequences.

Workflow Visualization

Figure 1: Convergent workflow utilizing H-Asp(OtBu)-OtBu HCl to cap a protected peptide fragment.

Step-by-Step Methodology

Phase A: Synthesis of Protected Peptide Fragment

Objective: Generate a peptide with a free C-terminal carboxyl group but fully protected side chains.

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This resin allows cleavage of the peptide using very mild acid (1% TFA), which leaves tert-butyl (OtBu/tBu) and Trityl (Trt) side-chain protectors intact.

-

Elongation: Perform standard Fmoc SPPS.

-

Note: The N-terminus must be protected (e.g., Fmoc or Boc) if this is an intermediate fragment. If it is the final N-terminus, it can be Fmoc-protected or acetylated depending on the target.

-

-

Mild Cleavage:

-

Wash resin with DCM (3x).

-

Treat with 1% TFA in DCM (v/v) containing 5% TIS (scavenger) for 2 minutes. Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).

-

Repeat 5-10 times.

-

Concentrate the filtrate and precipitate with cold diethyl ether.

-

Result: Protected Peptide-COOH.[4]

-

Phase B: Coupling H-Asp(OtBu)-OtBu HCl

Objective: Couple the free amine of the Asp derivative to the free carboxyl of the peptide fragment.

-

Preparation of Reactants:

-

Dissolve the Protected Peptide-COOH (1.0 eq) in dry DMF or DCM.

-

Dissolve H-Asp(OtBu)-OtBu HCl (1.2 eq) in a minimal amount of DMF.

-

-

Activation:

-

Add PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq) or HATU (1.1 eq) to the peptide solution.

-

Crucial Step (Neutralization): Add DIPEA (N,N-Diisopropylethylamine).[4] You need:

-

1.0 eq to neutralize the peptide carboxyl (if not already a salt).

-

1.0 eq to neutralize the HCl attached to the H-Asp(OtBu)-OtBu.

-

1.0 eq to drive the reaction.

-

Total DIPEA: ~3.0 - 4.0 eq. Monitor pH to ensure it is basic (pH 8-9 on wet pH paper).

-

-

-

Reaction:

-

Combine the solutions. Stir at room temperature under nitrogen.

-

Monitoring: Monitor via HPLC or TLC. Reaction typically completes in 2–4 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

5% KHSO₄ or 1M HCl (removes excess amine/DIPEA).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Dry over MgSO₄, filter, and evaporate.

-

-

Global Deprotection (Optional/Final):

-

If the final goal is the free peptide, treat the resulting construct with 95% TFA / 2.5% TIS / 2.5% H₂O . This removes the OtBu groups from the C-terminal Asp and all other side chains simultaneously.

-

Application Protocol 2: On-Resin Side-Chain Derivatization

This protocol is used when building branched peptides or MAPs (Multiple Antigen Peptides) where an Asp residue is needed at the terminus of a side chain.

Scenario: You have a resin-bound peptide with a selectively deprotected Glutamic Acid (Glu) or Aspartic Acid (Asp) side chain (e.g., using Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH which can be removed orthogonally).[5]

-

Selective Deprotection: Remove the specific side-chain protecting group (e.g., 2% Hydrazine for Dmab) to expose the free carboxyl group on the resin-bound peptide.

-

Coupling:

-

Reagents: H-Asp(OtBu)-OtBu HCl (3-5 eq), PyBOP (3-5 eq), DIPEA (6-10 eq).

-

Note on Stoichiometry: Higher equivalents are required for on-resin reactions due to diffusion limits.

-

Procedure:

-

-

Validation: Perform a Kaiser Test. However, since you are coupling a primary amine to a carboxyl, the resin starts positive (free COOH? No, Kaiser tests for amines).

-

Correction: The resin has a free COOH. Standard Kaiser test is irrelevant here. Use Malachite Green test (detects free COOH) to monitor consumption of the acid, or cleave a small sample and analyze by HPLC.

-

Critical Technical Analysis (Self-Correction & Troubleshooting)

The "Aspartimide" Problem

Mechanism: In standard SPPS, the sequence Asp(OtBu)-Gly or Asp(OtBu)-Asn is prone to aspartimide formation upon Fmoc deprotection (piperidine treatment). The nitrogen of the amide bond attacks the side-chain ester, forming a cyclic imide. Why H-Asp(OtBu)-OtBu helps: When H-Asp(OtBu)-OtBu is used as the C-terminal residue (via the convergent protocol above), the Asp residue is never exposed to repetitive piperidine treatments after it is installed (since it is the last block added, or added in solution where bases are not used repetitively). Furthermore, the di-tert-butyl protection provides significant steric shielding, making the initial attack sterically unfavorable compared to a monoprotected Asp.

Solubility Issues

Observation: H-Asp(OtBu)-OtBu HCl is a salt and may not dissolve instantly in DCM. Solution: Dissolve the salt in a small volume of DMF first, or add the DIPEA to the suspension in DCM. The free amine form (liberated by DIPEA) is highly soluble in organic solvents.

Racemization Risk

Risk: Coupling to a C-terminal Cysteine or Histidine carries high racemization risk. Coupling to H-Asp(OtBu)-OtBu (which acts as the amine component) generally has low racemization risk for the Asp residue itself because the stereocenter is not being activated; it is the nucleophile. Caution: The peptide fragment being coupled (the carboxyl component) can racemize if the C-terminal residue is activated incorrectly. Use HOBt/DIC or PyBOP/DIPEA at low temperatures (0°C to RT) to minimize this.

References

-

Neumann, K. et al. (2020). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ChemRxiv. Retrieved from [Link]

Sources

- 1. ruifuchem.com [ruifuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Note: H-Asp(OtBu)-OtBu HCl in Advanced Peptide Therapeutics

[1][2][3]

Abstract & Technical Profile

H-Asp(OtBu)-OtBu HCl (CAS: 1791-13-5) is a specialized amino acid derivative serving as a critical C-terminal building block in the synthesis of complex pharmaceutical peptides and peptidomimetics.[1][2][3][4][5] Unlike standard SPPS building blocks (e.g., Fmoc-Asp(OtBu)-OH), this molecule features orthogonal protection on both carboxylic acid moieties (α and β) as acid-labile tert-butyl esters, leaving the

This unique architecture makes it indispensable for solution-phase convergent synthesis , allowing researchers to introduce an Aspartic acid residue at the C-terminus (or as a branched focal point) while maintaining full compatibility with Fmoc/tBu strategies.

Technical Specifications

| Property | Specification |

| Chemical Name | L-Aspartic acid di-tert-butyl ester hydrochloride |

| Formula | |

| Molecular Weight | 281.78 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High: MeOH, DMF, DMSO.[1][5] Moderate: DCM (requires base). |

| Melting Point | 152–155 °C |

| Purity Requirement | >98.0% (HPLC) for GMP synthesis |

Strategic Application in Drug Design

The "Orthogonality" Advantage

In complex drug synthesis, particularly for HIV protease inhibitors or integrin inhibitors (RGD mimetics), the ability to selectively manipulate functional groups is paramount.[6] H-Asp(OtBu)-OtBu HCl offers a specific strategic advantage:

-

Base Stability: The tert-butyl esters are stable to the basic conditions (20% Piperidine/DMF) used to remove Fmoc groups elsewhere in the molecule.[6]

-

Simultaneous Deprotection: Both the C-terminal and side-chain esters can be removed in a single step using Trifluoroacetic Acid (TFA), streamlining the final workup.

-

Solubility Enhancement: The bulky lipophilic tert-butyl groups significantly improve the solubility of peptide fragments in organic solvents (DCM, EtOAc) compared to their benzyl or methyl ester counterparts.[6]

Critical Analysis: The Aspartimide Challenge

A major risk when working with Aspartic acid derivatives is Aspartimide formation (Asi).[6][7][8] This side reaction occurs when the backbone amide nitrogen attacks the activated

While tert-butyl esters (OtBu) provide steric bulk that reduces this risk compared to benzyl esters, they do not eliminate it entirely, especially in "Asi-prone" sequences (e.g., Asp-Gly, Asp-Ser).

Expert Insight: When coupling to H-Asp(OtBu)-OtBu, the risk is low because the carboxyls are esters, not activated species. However, once the peptide chain is extended, subsequent base treatments (Fmoc removal) can trigger Asi.[6]

-

Mitigation: Use HOBt or acidic modifiers (Oxyma) in the deprotection cocktail if the Asp residue is followed by Glycine.[6]

Figure 1: Mechanism of Aspartimide formation and the mitigating role of OtBu steric protection.[6]

Experimental Protocol: Solution Phase Coupling

Scenario: Coupling H-Asp(OtBu)-OtBu HCl (Amine component) to Fmoc-Phe-OH (Acid component) to generate the dipeptide Fmoc-Phe-Asp(OtBu)-OtBu .

Reagents:

-

H-Asp(OtBu)-OtBu HCl (1.0 equiv)

-

Fmoc-Phe-OH (1.1 equiv)

-

HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv each)[6]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.[6]

Step-by-Step Workflow

-

Preparation of Amine Solution (The "Free-Basing" Step):

-

Activation of Carboxylic Acid:

-

Coupling Reaction:

-

Workup (Crucial for Purity):

-

Dilute reaction mixture with EtOAc (150 mL).

-

Wash 1: 5% Citric Acid or KHSO4 (removes unreacted amine and basic impurities).[6] Note: Do not use strong HCl, as OtBu groups are acid-sensitive.

-

Wash 2: Sat. NaHCO3 (removes unreacted carboxylic acid and HOBt).[6]

-

Wash 3: Brine.[6]

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Quality Control (QC):

-

NMR: Verify the presence of two distinct tert-butyl singlets (~1.40 ppm and ~1.45 ppm).

-

Mass Spec: Expect [M+H]+ peak corresponding to the dipeptide.[6]

-

Figure 2: Convergent synthesis workflow for coupling to H-Asp(OtBu)-OtBu HCl.

Handling & Storage Protocols

Stability Concerns

The primary degradation pathway for H-Asp(OtBu)-OtBu HCl is hydrolysis of the ester groups, driven by moisture and catalyzed by the presence of the HCl salt itself (autocatalysis).

Storage Protocol

-

Temperature: Long-term storage at -20°C is mandatory.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[6] The salt is hygroscopic.[6]

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Gummy/Sticky Solid | Moisture absorption (Hygroscopic) | Dry under high vacuum over |

| Loss of tBu signals (NMR) | Acid-catalyzed hydrolysis | Check storage conditions. Ensure workup washes were not too acidic (pH < 3).[6] |

| Extra peaks in HPLC | Aspartimide formation | Avoid strong bases during handling.[6] Ensure coupling reaction does not exceed pH 8.[6]5. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724647, L-Aspartic acid di-tert-butyl ester hydrochloride. Retrieved from [Link][6]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.[6][8][9] (Discusses the limitations of OtBu and alternatives). Retrieved from [Link][6]

-

Neumann, K., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[6][7] (Comprehensive review of the mechanism). Retrieved from [Link][6]

Sources

- 1. H-Asp-OtBu | 4125-93-3 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

coupling reagents compatible with L-Aspartic acid di-tert-butyl ester

This guide details the optimal coupling strategies for L-Aspartic acid di-tert-butyl ester (H-Asp(OtBu)-OtBu) , a critical intermediate in peptide and peptidomimetic synthesis.[1]

Executive Summary

H-Asp(OtBu)-OtBu presents a unique synthetic challenge: the "Steric Shield" effect .[1] The two bulky tert-butyl groups flanking the

This guide prioritizes Propylphosphonic Anhydride (T3P) and HATU as the gold-standard reagents to overcome these barriers, ensuring high yields and minimal racemization.[1]

Part 1: Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale of reaction and the steric demand of the carboxylic acid partner.

| Feature | T3P (Propylphosphonic Anhydride) | HATU / HOAt | EDC / HOBt |

| Primary Use Case | Scalable / Process Chemistry | Research / Difficult Couplings | Routine / Low Cost |

| Steric Tolerance | High (Excellent for hindered amines) | Very High (Gold Standard) | Moderate |

| Racemization Risk | Extremely Low | Low (with proper base control) | Moderate |

| Byproduct Removal | Water-soluble (Simple extraction) | Requires chromatography | Urea byproduct removal can be difficult |

| Atom Economy | High | Low (Large molecular weight) | High |

| Cost | Moderate | High | Low |

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the competitive landscape between successful amide bond formation and potential side reactions (Aspartimide formation) specific to Aspartic acid derivatives.

Caption: Pathway illustrating the activation of the acid partner and the critical nucleophilic attack by the hindered Asp(OtBu)2 amine. Aspartimide formation is minimized by avoiding excess base.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Process Standard" – T3P Coupling

Why this works: T3P is highly reactive yet mild. It drives the reaction forward even with hindered substrates like Asp(OtBu)2 without requiring toxic additives like HOBt. The byproducts are water-soluble, allowing for a simple acidic wash workup which preserves the acid-labile t-butyl esters (as long as the wash is quick and cold).[1]

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

T3P (50% solution in EtOAc or DMF) (1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)[1]

Step-by-Step:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and H-Asp(OtBu)-OtBu·HCl (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 - 0.2 M).[1]

-

Neutralization: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 5–10 minutes.

-

Checkpoint: Ensure all solids dissolve. If the solution is cloudy, add a small amount of DMF.

-

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

-

Monitoring: Check by TLC or LCMS. The bulky t-butyl groups may require longer reaction times than standard amino acids.[1]

-

-

Workup (Crucial):

-

Dilute with EtOAc.

-

Wash quickly with cold 5% KHSO₄ or 0.5 M HCl (do not soak; prolonged exposure cleaves esters).

-

Wash with Sat. NaHCO₃ (remove unreacted acid).

-

Wash with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

Protocol B: The "High-Power" Method – HATU/HOAt

Why this works: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group participation), effectively "pulling" the hindered amine into the reaction center. This is the best choice for valuable or extremely unreactive acids.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

HATU (1.05 – 1.1 equiv)[1]

-

DIPEA (2.5 – 3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.05 equiv) and DIPEA (1.0 equiv).[1] Stir for 2–5 minutes at RT.

-

Visual Cue: Solution often turns yellow/orange.[1]

-

-

Amine Addition: In a separate vial, dissolve H-Asp(OtBu)-OtBu·HCl (1.1 equiv) in minimal DMF and add remaining DIPEA (1.5 – 2.0 equiv) to neutralize it.

-

Coupling: Add the neutralized amine solution to the activated acid mixture.

-

Reaction: Stir at RT for 1–4 hours.

-

Workup:

-

Dilute with EtOAc (DMF stays in aqueous phase).

-

Wash 3x with water (removes DMF/HATU byproducts).

-

Wash 1x with Brine.

-

Dry and concentrate.

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

-

Part 4: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt | Ensure DIPEA is ≥ 2.5 equiv relative to the amine salt. |

| Slow Reaction | Steric hindrance of t-butyl groups | Switch from EDC to HATU or T3P .[1] Increase concentration to 0.5 M. |

| Loss of Product | Acidolysis during workup | Use cold 5% KHSO₄ or Citric Acid for acidic washes. Avoid strong HCl. |

| Aspartimide Formation | Excess base / High Temperature | Keep reaction at RT or 0°C. Do not exceed 3-4 equiv of base.[1] |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link[1]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Archibald, T. G., et al. (2012).[1] T3P (Propylphosphonic Anhydride): A mild and low-epimerization reagent.[1] Organic Process Research & Development. Link[1]

Sources

preventing aspartimide formation when using aspartic acid esters

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aspartimide Formation When Using Aspartic Acid Esters

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in peptide synthesis: aspartimide formation. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting strategies, and practical protocols to help you minimize or eliminate this troublesome side reaction in your experiments. Our goal is to empower you with the knowledge to ensure the integrity and purity of your synthetic peptides.

Understanding the Problem: The Mechanism of Aspartimide Formation

Aspartimide formation is a notorious intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection.[1][2] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the aspartic acid ester. This results in a five-membered succinimide ring, known as an aspartimide.[1][2]

This initial cyclization is often just the beginning of a cascade of unwanted side reactions. The highly reactive aspartimide intermediate can undergo:

-

Epimerization: Racemization at the α-carbon of the aspartic acid residue.

-

Nucleophilic attack: Ring-opening by nucleophiles present in the reaction mixture, such as piperidine (the Fmoc deprotection reagent) or water. This leads to the formation of a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product due to their similar masses and chromatographic behavior.[3]

The propensity for aspartimide formation is heavily influenced by the peptide sequence, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs being particularly susceptible.[1][2]

Diagram 1: Mechanism of Aspartimide Formation and Subsequent Side Reactions

A schematic overview of the base-catalyzed formation of the aspartimide intermediate and its subsequent reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding aspartimide formation.

Q1: What are the primary factors that promote aspartimide formation?

A1: Several factors can significantly influence the rate and extent of aspartimide formation:

-

Peptide Sequence: The amino acid immediately C-terminal to the aspartic acid residue plays a crucial role. Glycine, being the least sterically hindered, is the most problematic, leading to high rates of cyclization. Other residues like Asn, Ser, Arg, and Ala also increase susceptibility.[1][2]

-

Fmoc Deprotection Conditions: Prolonged exposure to the basic conditions required for Fmoc group removal is a major contributor. The concentration and type of base used are critical. Standard 20% piperidine in DMF is known to promote this side reaction.[1]

-

Temperature: Elevated temperatures, often used to accelerate slow couplings or deprotections (e.g., in microwave-assisted peptide synthesis), can significantly increase the rate of aspartimide formation.[1][4]

-

Solvent: The polarity of the solvent can have an effect, with more polar solvents generally leading to higher levels of aspartimide formation.[1]

-

Side-Chain Protecting Group: The standard tert-butyl (tBu) ester protecting group for the aspartic acid side chain offers minimal steric hindrance and is therefore not very effective at preventing cyclization.[1]

Q2: How can I detect aspartimide-related impurities in my crude peptide?

A2: Detecting these impurities can be challenging because some of the byproducts have the same mass as the desired peptide.[3] A combination of analytical techniques is often necessary:

-

High-Performance Liquid Chromatography (HPLC): Aspartimide itself, as well as piperidide adducts, will typically have different retention times from the target peptide and can be identified as separate peaks. However, the epimerized α-aspartyl peptide and the β-aspartyl peptide often co-elute with the desired product.[3]

-

Mass Spectrometry (MS): While MS can confirm the presence of impurities with different masses (like piperidide adducts), it cannot distinguish between the desired α-peptide and the isomeric β-peptide or the epimerized α-peptide, as they have identical masses.[3]

-

Enzymatic Digestion: Specific proteases can be used to cleave the peptide backbone at defined sites. The resulting fragments can then be analyzed by LC-MS to identify rearranged linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 2D NMR techniques can provide detailed structural information to confirm the correct peptide bond linkages.

Q3: Are there alternatives to piperidine for Fmoc deprotection that reduce aspartimide formation?

A3: Yes, several alternative bases and deprotection cocktails have been developed to mitigate aspartimide formation:

-

Lower Basicity Amines: Using weaker bases like piperazine or morpholine can reduce the rate of aspartimide formation. However, these may require longer reaction times for complete Fmoc removal.[1][2] Dipropylamine has also been shown to be effective and is a less regulated alternative.[1]

-

Buffered Deprotection Cocktails: Adding a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine solution can buffer the basicity and suppress aspartimide formation.[1][2] However, care must be taken with acid-sensitive resins.

-

DBU-based Cocktails: A solution of 2% DBU and 2% piperidine in DMF can be effective for rapid Fmoc removal with reduced aspartimide formation in some cases.

Troubleshooting Guide: A Systematic Approach to Prevention

If you are encountering or anticipating issues with aspartimide formation, this troubleshooting guide provides a logical workflow to help you select the most appropriate preventative strategy.

Diagram 2: Troubleshooting Workflow for Aspartimide Formation

A decision tree to guide the selection of an appropriate strategy for preventing aspartimide formation.

In-Depth Strategies and Protocols

Strategy 1: Modification of Fmoc Deprotection Conditions

For sequences that are not at high risk, or where aspartimide formation is observed at low levels, modifying the deprotection conditions is often the simplest and most cost-effective approach.

-

Causality: The principle here is to reduce the basicity of the deprotection solution or the exposure time of the peptide to the base, thereby kinetically disfavoring the deprotonation of the backbone amide that initiates cyclization.

Protocol 1: Deprotection with Piperidine and 0.1 M HOBt

-

Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

-

Deprotection: Treat the resin-bound peptide with the deprotection solution for 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents.

-

Repeat (Optional): For difficult deprotections, a second treatment for 10-15 minutes may be necessary.

-

Monitoring: Monitor the completion of the deprotection using a standard method (e.g., UV monitoring of the piperidine-dibenzofulvene adduct).

Strategy 2: Use of Sterically Hindered Aspartic Acid Side-Chain Protecting Groups

When modifying deprotection conditions is insufficient, employing a bulkier protecting group on the aspartic acid side chain can provide a physical barrier to prevent the nucleophilic attack of the backbone amide.[5]

-

Causality: The increased steric bulk of these protecting groups shields the side-chain carbonyl group, making it less accessible for the intramolecular cyclization reaction.

A variety of sterically hindered protecting groups are available, with varying degrees of effectiveness.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Relative Steric Bulk | Effectiveness in Preventing Aspartimide Formation | Reference |

| tert-Butyl | OtBu | Low | Low | [1] |

| 3-Methyl-3-pentyl | OMpe | Medium | Moderate to High | [6] |

| 2,4-dimethyl-3-pentyl | ODmp | High | High | [6] |

| 5-n-butyl-5-nonyl | OBno | Very High | Very High | [3][6] |

| Cyclohexyl | OcHex | Medium | Moderate (in Boc-SPPS) | [1][7] |

Protocol 2: Incorporation of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH

-

Amino Acid Selection: Choose the appropriate sterically hindered Fmoc-Asp derivative based on the known susceptibility of your sequence to aspartimide formation. For highly problematic sequences like Asp-Gly, Fmoc-Asp(OBno)-OH is recommended.[3]

-

Coupling: Dissolve the Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Activation: Add a base such as diisopropylethylamine (DIEA) to activate the amino acid.

-

Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF.

-

Capping (Optional): To block any unreacted amino groups, consider a capping step with acetic anhydride.

Strategy 3: Backbone Protection

For the most challenging sequences where complete elimination of aspartimide formation is critical, backbone protection is the most robust strategy.[5] This involves the temporary protection of the backbone amide nitrogen of the amino acid following the aspartic acid residue.

-

Causality: By masking the nucleophilic backbone amide nitrogen, the intramolecular cyclization reaction is completely prevented.[1]

Commonly used backbone protecting groups include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[1] These are often introduced as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-DmbGly-OH.[2]

Protocol 3: Using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

-

Dipeptide Selection: Obtain the pre-formed dipeptide building block corresponding to the Asp-Xaa sequence in your peptide.

-

Coupling: Use standard coupling protocols (as described in Protocol 2) to couple the dipeptide to the growing peptide chain. The coupling times may need to be extended due to the steric bulk of the dipeptide.

-

Synthesis Continuation: Continue the peptide synthesis as usual. The Dmb group is stable to the standard Fmoc deprotection conditions.

-

Cleavage and Deprotection: The Dmb group is cleaved simultaneously with the side-chain protecting groups and the resin linker during the final TFA cleavage cocktail treatment.[2]

Another effective strategy for sequences containing Asp-Ser or Asp-Thr is the use of pseudoproline dipeptides. These form a temporary oxazolidine ring that masks the backbone amide and disrupts aggregation, and they have been shown to effectively eliminate aspartimide formation.[1]

Conclusion

Aspartimide formation is a complex and sequence-dependent side reaction that can significantly impact the yield and purity of synthetic peptides. By understanding the underlying mechanism and the factors that influence its formation, researchers can make informed decisions to mitigate this problem. The strategies outlined in this guide, from simple modifications of deprotection conditions to the use of advanced protecting group strategies, provide a comprehensive toolkit for preventing aspartimide formation. For the most critical applications, a combination of these strategies may be necessary to achieve the desired level of purity.

References

-

ResearchGate. How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. Available at: [Link]

-

Semantic Scholar. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Available at: [Link]

-

Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Available at: [Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. Available at: [Link]

-

ResearchGate. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

troubleshooting low yields in H-Asp(OtBu)-OtBu HCl peptide synthesis

The following technical guide is structured as a specialized support resource for organic chemists and process engineers encountering yield issues with H-Asp(OtBu)-OtBu HCl (L-Aspartic acid di-tert-butyl ester hydrochloride).

Executive Summary & Molecule Profile

H-Asp(OtBu)-OtBu HCl is the hydrochloride salt of the aspartic acid diester.[1] It is a critical intermediate for introducing the aspartyl moiety into peptides while protecting both the

Low yields in this synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three phases: incomplete esterification , loss during aqueous extraction , and crystallization failure (oiling out).

Key Physical Properties

| Property | Value | Critical Note |

| CAS Number | 1791-13-5 | |

| Molecular Weight | 281.78 g/mol | |

| Solubility | High: MeOH, DMF, WaterModerate: DCM, CHCl3Low: Et2O, Hexanes | Hydroscopic: The HCl salt absorbs atmospheric moisture rapidly, turning from a white solid to a sticky gum. |

| pKa ( | ~9.6 (Free Base) | Extraction pH must be >9.5 to recover the free amine into the organic phase. |